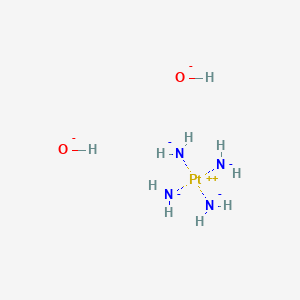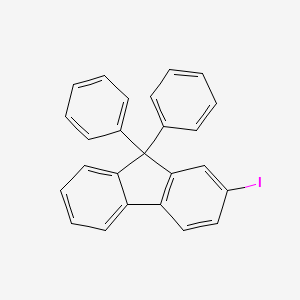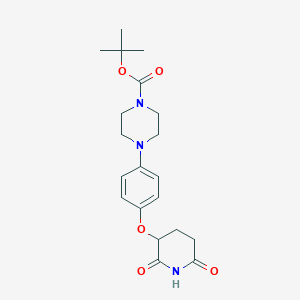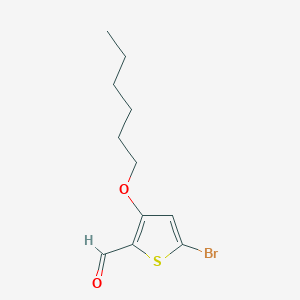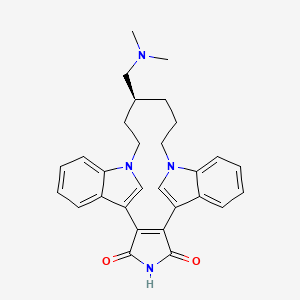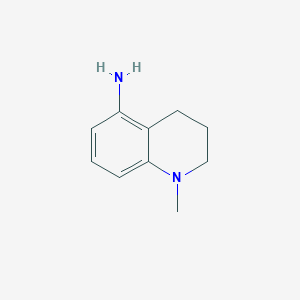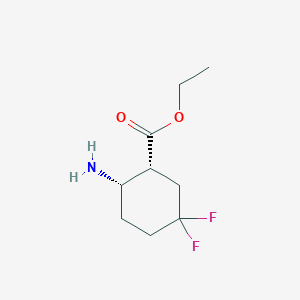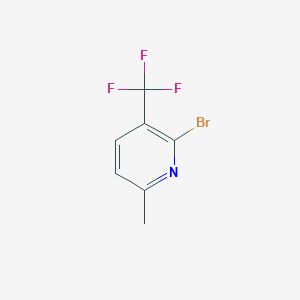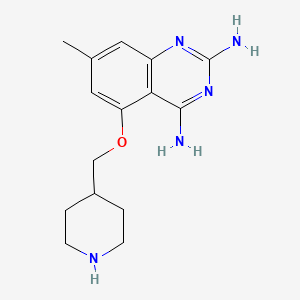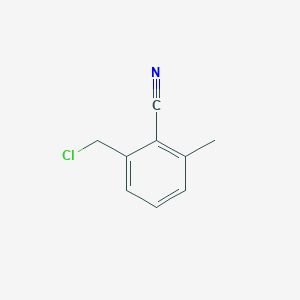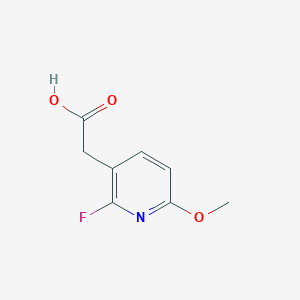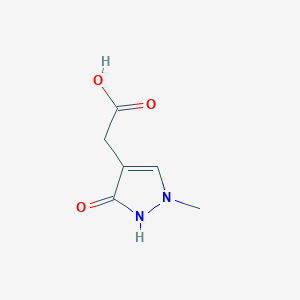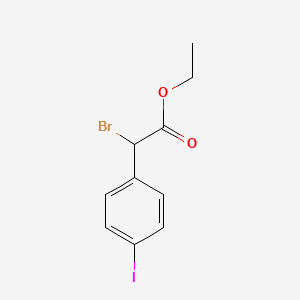
Ethyl 2-bromo-2-(4-iodophenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-bromo-2-(4-iodophenyl)acetate is an organic compound with the molecular formula C10H10BrIO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with bromine and iodine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-bromo-2-(4-iodophenyl)acetate typically involves the esterification of 2-bromo-2-(4-iodophenyl)acetic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: On an industrial scale, the synthesis may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also help in maintaining consistent quality and reducing production costs.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium iodide in acetone for the Finkelstein reaction.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products: The major products formed depend on the type of reaction. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound .
Scientific Research Applications
Ethyl 2-bromo-2-(4-iodophenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of ethyl 2-bromo-2-(4-iodophenyl)acetate involves its interaction with specific molecular targets. For instance, in Suzuki-Miyaura coupling reactions, the compound undergoes oxidative addition with a palladium catalyst, followed by transmetalation and reductive elimination to form the final product . The presence of bromine and iodine atoms makes it a versatile intermediate for various synthetic applications.
Comparison with Similar Compounds
Ethyl 2-(4-bromophenyl)acetate: This compound is similar but lacks the iodine atom, making it less reactive in certain coupling reactions.
Ethyl 2-bromo-2-(4-chlorophenyl)acetate: This compound has a chlorine atom instead of iodine, which affects its reactivity and the types of reactions it can undergo.
Uniqueness: Ethyl 2-bromo-2-(4-iodophenyl)acetate is unique due to the presence of both bromine and iodine atoms, which enhance its reactivity and make it suitable for a wider range of chemical transformations compared to its analogs.
Properties
CAS No. |
15250-48-3 |
|---|---|
Molecular Formula |
C10H10BrIO2 |
Molecular Weight |
368.99 g/mol |
IUPAC Name |
ethyl 2-bromo-2-(4-iodophenyl)acetate |
InChI |
InChI=1S/C10H10BrIO2/c1-2-14-10(13)9(11)7-3-5-8(12)6-4-7/h3-6,9H,2H2,1H3 |
InChI Key |
DNXZCOQTMKLDDL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)I)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


